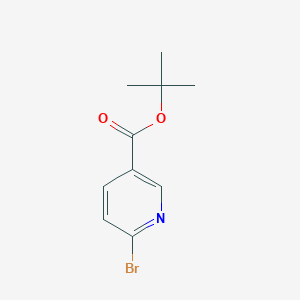

tert-Butyl 6-bromonicotinate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

6−BrC5H4N(CO2H)+(CH3)3COH→6−BrC5H4N(CO2C(CH3)3)+H2O

The reaction mixture is typically refluxed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield 6-bromonicotinic acid.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions to introduce new substituents at the bromine position.

Acidic Conditions: Employed for the hydrolysis of the ester group.

Major Products Formed:

Substituted Nicotinic Acid Derivatives: Formed through cross-coupling reactions.

6-Bromonicotinic Acid: Obtained by hydrolysis of the ester group.

Scientific Research Applications

tert-Butyl 6-bromonicotinate is used in various scientific research applications, including:

Organic Synthesis: Serves as an intermediate for the synthesis of more complex organic molecules.

Medicinal Chemistry: The pyridine ring and bromine atom are common functional groups in bioactive molecules, making this compound useful in drug discovery.

Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromonicotinate is primarily related to its ability to undergo substitution reactions at the bromine position and hydrolysis of the ester group. The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions.

Comparison with Similar Compounds

tert-Butyl 5-bromonicotinate: Similar structure but with the bromine atom at the 5th position.

tert-Butyl 6-chloronicotinate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: tert-Butyl 6-bromonicotinate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which allows for selective reactions and functionalization at the 6th position of the pyridine ring .

Biological Activity

tert-Butyl 6-bromonicotinate (C₁₀H₁₂BrNO₂) is an organic compound known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological interactions, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction forms an ester linkage between the carboxylic acid group of 6-bromonicotinic acid and the tert-butyl group. The general reaction can be summarized as follows:

Enzyme Inhibition

Preliminary studies highlight that this compound exhibits inhibitory effects on specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence pharmacokinetics and drug-drug interactions. The inhibition of these enzymes could potentially lead to altered metabolism of co-administered drugs, which is significant for therapeutic efficacy and safety.

Interaction Studies

Research indicates that this compound interacts with various biological targets, affecting their activity. Its binding affinity with cytochrome P450 enzymes has been a focal point in understanding its pharmacological implications. Such interactions are critical for elucidating how this compound might modulate metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Tert-Butyl 5-bromonicotinate | 0.92 | Bromine at the 5-position; similar reactivity |

| Tert-Butyl 5-bromo-2-methylnicotinate | 0.86 | Contains a methyl group; potential variations |

| Tert-Butyl 5-bromo-6-fluoronicotinate | 0.83 | Fluorine substitution may alter reactivity |

| Tert-Butyl 4-bromonicotinate | 0.80 | Different position of bromine affects properties |

These compounds exhibit unique characteristics due to variations in their substituents and positions of functional groups, influencing their chemical reactivity and biological activity.

Case Studies

- Cytochrome P450 Inhibition : A study investigating the inhibition profiles of various brominated nicotinates found that this compound significantly inhibited CYP1A2 and CYP2C19 activities, suggesting its potential use in drug metabolism studies .

- Pharmacological Implications : Further research demonstrated that the interaction of this compound with cytochrome P450 enzymes could lead to altered drug metabolism profiles for commonly prescribed medications, emphasizing its relevance in clinical pharmacology .

Safety and Toxicology

While this compound shows promising biological activity, it is essential to note that it can cause skin and eye irritation upon contact. Proper handling precautions should be taken when working with this compound in laboratory settings.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 6-bromonicotinate to improve yield and purity?

- Methodological Answer : Begin with stepwise protocols for introducing the tert-butyl ester and bromine substituents, ensuring precise stoichiometric ratios (e.g., 1.2 equivalents of brominating agent). Monitor intermediates via TLC and characterize using / NMR to confirm regioselectivity at the 6-position . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) minimizes byproducts. For yield optimization, consider reaction temperature (40–60°C) and inert atmosphere to suppress hydrolysis of the tert-butyl group .

Q. What analytical techniques are critical for characterizing tert-butyl 6-bromonicotinate and verifying its structural integrity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm). NMR should resolve the tert-butyl singlet (δ ~1.4 ppm) and aromatic protons (δ 8.2–8.7 ppm for pyridine ring). IR spectroscopy identifies ester C=O stretching (~1720 cm) and C-Br vibrations (~600 cm). X-ray crystallography (if crystalline) provides definitive proof of regiochemistry and steric effects of the tert-butyl group .

Q. How does the steric bulk of the tert-butyl group influence the stability of 6-bromonicotinate derivatives in aqueous media?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and monitoring degradation via HPLC. Compare half-life () against non-tert-butyl analogs. The tert-butyl group reduces hydrolysis rates due to steric hindrance around the ester carbonyl, particularly under acidic conditions (pH <5) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity observed in bromination of tert-butyl nicotinate derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to compare transition-state energies for bromination at positions 2, 4, and 5. Validate with kinetic isotope effect (KIE) studies using deuterated substrates. Experimental evidence suggests electron-withdrawing effects of the ester group direct bromine to the 6-position, but steric clashes with the tert-butyl group may favor alternative pathways .

Q. How can computational modeling predict solvent effects on the conformational dynamics of tert-butyl 6-bromonicotinate?

- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to analyze rotational barriers of the tert-butyl group. Compare with variable-temperature NMR data (e.g., coalescence temperatures for axial-equatorial interconversion). Explicit solvent inclusion is critical, as implicit models overestimate axial conformer stability .

Q. What strategies resolve discrepancies in reported catalytic coupling reactions involving tert-butyl 6-bromonicotinate?

- Methodological Answer : Systematically vary catalysts (e.g., Pd(PPh) vs. XPhos Pd G3), ligands, and bases (KCO vs. CsCO) in Suzuki-Miyaura cross-coupling. Use NMR (if fluorinated partners) to track intermediates. Contradictions often arise from trace moisture deactivating catalysts or competing protodebromination; anhydrous conditions and degassed solvents mitigate this .

Q. How do crystallographic data inform synthetic modifications to enhance the bioactivity of 6-bromonicotinate scaffolds?

- Methodological Answer : Overlay X-ray structures of tert-butyl 6-bromonicotinate with target enzyme active sites (e.g., kinases) using docking software. Modify substituents at the 3-position to exploit hydrophobic pockets while retaining the bromine as a halogen bond donor. Validate via IC assays and correlate with computed binding energies .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers design controlled experiments to isolate the electronic vs. steric effects of the tert-butyl group in reaction pathways?

- Answer : Synthesize analogs with smaller alkyl groups (e.g., methyl, isopropyl) and compare reaction rates/selectivity. Use Hammett plots to correlate substituent effects with electronic parameters (σ, σ). Steric parameters (e.g., A-value) quantify bulkiness. For example, slower nucleophilic substitution in tert-butyl derivatives indicates steric hindrance outweighs electronic activation .

Q. What statistical approaches are recommended for analyzing reproducibility issues in synthetic protocols?

- Answer : Implement factorial design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors (p <0.05). Report confidence intervals for yields and purity. Cross-validate with independent replicates and share raw data in supplementary materials to enhance transparency .

Properties

IUPAC Name |

tert-butyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRMFSKLFAYIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650016 | |

| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-58-2 | |

| Record name | 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butyl) 6-bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.